![molecular formula C11H10N2O2 B2736909 2-Methoxy-6-pyrazol-1-ylbenzaldehyde CAS No. 2375268-96-3](/img/structure/B2736909.png)
2-Methoxy-6-pyrazol-1-ylbenzaldehyde
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Overview
Description
2-Methoxy-6-pyrazol-1-ylbenzaldehyde, also known as MPB, is a compound that has gained attention in the scientific community for its potential applications in various fields. It is a yellow crystalline powder with a molecular weight of 237.24 g/mol and a melting point of 157-160°C.
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anticancer Potential : Recent studies have explored the potential of 2-Methoxy-6-pyrazol-1-ylbenzaldehyde as an anticancer agent. Its unique chemical structure makes it a promising candidate for inhibiting tumor growth. Researchers are investigating its mechanism of action and evaluating its efficacy against different cancer cell lines.
Organic Synthesis and Chemical Reactions
- Benzyl Protection Reagent : 2-Methoxy-6-pyrazol-1-ylbenzaldehyde serves as a novel reagent for benzyl protection of alcohols under neutral conditions. It facilitates the selective formation of benzyl esters of carboxylic acids in the presence of triethylamine . This application is valuable in organic synthesis.
Coordination Chemistry and Metal Complexes
- Palladium (II) Complexes : The compound can form stable complexes with palladium ions. These complexes exhibit interesting properties, including potential biological activity. Molecular docking studies suggest that a Pd(II) complex derived from this compound could serve as an effective anticancer drug .
Safety and Hazards
Future Directions
While specific future directions for 2-Methoxy-6-pyrazol-1-ylbenzaldehyde are not mentioned in the available resources, it’s worth noting that research into similar compounds continues to be an active area of study. This includes exploring their potential applications in various fields such as medicine and industry .
properties
IUPAC Name |
2-methoxy-6-pyrazol-1-ylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11-5-2-4-10(9(11)8-14)13-7-3-6-12-13/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOQJGLLZXZNBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C=O)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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